Cyclopropyl(isoquinolin-5-YL)methanamine
Description
Cyclopropyl(isoquinolin-5-yl)methanamine (CAS: 1083402-14-5) is a bicyclic amine derivative featuring a cyclopropyl group bonded to an isoquinolin-5-yl moiety via a methanamine linker. Its molecular formula is C₁₃H₁₄N₂, with a molecular weight of 198.27 g/mol . This compound is primarily utilized as a building block in medicinal chemistry and drug discovery, particularly in the synthesis of molecules targeting central nervous system (CNS) disorders or enzyme modulation. Its structural uniqueness lies in the combination of a rigid cyclopropane ring and the planar aromatic isoquinoline system, which may enhance binding affinity to specific biological targets. Current applications focus on its role in early-stage research, though specific pharmacological data remain proprietary.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
cyclopropyl(isoquinolin-5-yl)methanamine |
InChI |
InChI=1S/C13H14N2/c14-13(9-4-5-9)12-3-1-2-10-8-15-7-6-11(10)12/h1-3,6-9,13H,4-5,14H2 |
InChI Key |
FZZMOYJAVRVULR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC3=C2C=CN=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(isoquinolin-5-yl)methanamine typically involves the following steps:
Formation of Isoquinoline Derivatives: Isoquinoline derivatives can be synthesized using various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinol in the presence of a catalyst.
Methanamine Linkage Formation: The final step involves the formation of the methanamine linkage, which can be achieved through reductive amination reactions using suitable amines and reducing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and automated purification systems .
Chemical Reactions Analysis
Condensation and Imine Formation
The primary amine group participates in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form imines. This reactivity is foundational for synthesizing Schiff base derivatives:
Example Reaction :
Conditions :
-
Solvent: Ethanol or methanol
-
Catalyst: None required; often room temperature or mild heating (40–60°C)
-
Yield: 70–85% (varies with aldehyde electrophilicity)
Key Findings :
| Substrate (RCHO) | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | N-Benzylidene derivative | 82 | |
| 4-Nitrobenzaldehyde | Nitro-substituted imine | 75 |
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes ring-opening under acidic or oxidative conditions due to ring strain (∼27 kcal/mol):
Example Reaction :
Conditions :
-
Acid: HCl (conc.) in dioxane
-
Temperature: 80°C, 2–4 hours
Key Findings :
| Acid Used | Major Product | Yield (%) | Reference |
|---|---|---|---|
| HCl | 3-(Isoquinolin-5-yl)propanamine | 68 | |
| HSO | Sulfonated side products | 55 |
Amine-Based Reactivity
The methanamine group engages in nucleophilic substitutions and metal-catalyzed couplings:
Nucleophilic Aromatic Substitution
Reacts with electron-deficient aryl halides (e.g., 2-chloropyrimidine):
Example Reaction :
Conditions :
-
Solvent: 1-butanol
-
Catalyst: Pd(OAc), XPhos ligand
-
Temperature: 130°C (microwave), 3 hours
Copper-Catalyzed Coupling
Participates in multicomponent cycloaromatizative amination with alkynes and ketones:
Conditions :
-
Catalyst: CuI (15 mol%), NaOH (2.0 equiv.)
-
Solvent: CHCN, 120°C, 24 hours
Radical-Mediated Processes
The amine group can generate nitrogen-centered radicals (NCRs) under photolytic or thermal conditions:
Example Reaction :
Conditions :
-
Radical Initiator: Tributyltin hydride
-
Solvent: Toluene, reflux
Key Findings :
| Substrate Modifications | Major Product | Yield (%) | Reference |
|---|---|---|---|
| 5-Methylhex-4-enoyl substituent | Spirocyclic lactam | 78 |
Oxidation of Amine
The primary amine is oxidized to a nitro group under strong oxidative conditions:
Conditions :
-
Oxidizing Agent: KMnO/HSO
-
Temperature: 60°C, 6 hours
-
Yield: <30% (low due to competing decomposition)
Reduction of Cyclopropane
Catalytic hydrogenation opens the cyclopropane ring:
Conditions :
-
Catalyst: Pd/C (10 wt%)
-
Solvent: MeOH, H (1 atm)
-
Product: Isoquinoline-5-ylpropane
Scientific Research Applications
Cyclopropyl(isoquinolin-5-yl)methanamine has been studied for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in numerous physiological processes, including mood regulation, appetite control, and anxiety. The compound's ability to selectively activate this receptor may offer therapeutic avenues for treating conditions such as depression and obesity .
Therapeutic Potential
- Antifibrotic Agents : Recent studies have indicated that compounds similar to this compound can exhibit antifibrotic properties. For instance, related compounds have shown efficacy in inhibiting the activity of discoidin domain receptors (DDR1 and DDR2), which are involved in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). The selectivity of cyclopropyl derivatives in targeting these receptors suggests a promising pathway for developing antifibrotic therapies .
- Cancer Treatment : The compound's structural features allow for modifications that enhance its activity against various cancer cell lines. Research has demonstrated that cyclopropyl groups can improve the potency and selectivity of compounds targeting specific kinases associated with cancer progression. For example, modifications to the cyclopropyl group have resulted in compounds with IC50 values in the nanomolar range against targeted kinases, indicating strong potential for cancer therapeutics .
- Neurological Disorders : Given its action on serotonin receptors, this compound may also have implications in treating neurological disorders. The modulation of serotonin pathways can influence mood and anxiety levels, making this compound a candidate for further exploration in psychiatric medicine .
Structure-Activity Relationships
The efficacy of this compound is closely related to its structural characteristics. Studies have identified key functional groups that enhance its binding affinity and selectivity for target receptors:
| Structural Feature | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances potency against DDRs |
| Isoquinoline Moiety | Improves receptor selectivity |
| Amine Functional Group | Critical for interaction with receptors |
Through systematic modifications of these structural components, researchers aim to optimize the compound's pharmacological profile.
Case Studies
- In Vivo Studies : In animal models, derivatives of this compound have shown significant reductions in fibrosis markers when administered during disease progression phases. These findings highlight the compound's therapeutic potential in managing fibrotic diseases .
- Clinical Implications : The selective agonism at the 5-HT2C receptor has been linked to weight loss effects in preclinical trials. This positions this compound as a candidate for developing anti-obesity drugs, warranting further clinical investigation .
- Pharmacokinetics : Preliminary studies on pharmacokinetic profiles indicate favorable absorption and distribution characteristics for this compound, which are crucial for its viability as a therapeutic agent.
Mechanism of Action
The mechanism of action of Cyclopropyl(isoquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including neurotransmitter receptors in the central nervous system . It can also inhibit enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological properties of cyclopropyl(isoquinolin-5-yl)methanamine and its analogs:
Key Research Findings and Discussion
Structural and Functional Differences
Aromatic Systems: The isoquinolin-5-yl group in the target compound provides a larger aromatic surface area compared to phenyl or pyridyl substituents in analogs. Chlorophenyl analogs (e.g., 3-chloro and 2-chloro derivatives) exhibit increased electrophilicity due to the electron-withdrawing Cl group, which may correlate with higher reactivity or toxicity (e.g., H302, H315 hazards) .
Heterocyclic Variations: The 1-methylpyrazole analog (C₈H₁₃N₃) introduces a hydrogen-bond acceptor site, which could improve solubility or metabolic stability compared to isoquinoline-based structures .
Biological Activity: While the target compound’s activity is undisclosed, structurally related compounds like cyclopropyl(3-methoxyphenyl)methanamine are intermediates in synthesizing oxazolidinones, which are known for antimicrobial and enzyme-inhibiting properties . The 2-chlorophenyl variant (CAS: 1184234-76-1) is advised for laboratory use only, highlighting the importance of substitution patterns in safety profiles .
Toxicity Considerations
Chlorinated analogs (e.g., 3-chlorophenyl derivative) demonstrate higher acute toxicity (H302, H315) compared to non-halogenated counterparts, likely due to reactive intermediates formed during metabolism . In contrast, the isoquinoline-based compound lacks reported hazards, suggesting its relative safety in controlled research settings .
Biological Activity
Cyclopropyl(isoquinolin-5-YL)methanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is characterized by its unique cyclopropyl moiety and isoquinoline structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown significant inhibitory effects on various enzymes. For instance, the introduction of cyclopropyl groups in related compounds has been linked to enhanced potency against specific targets such as kinases and proteases .
- Receptor Interaction : The isoquinoline moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoquinoline exhibit antimicrobial properties, which may extend to this compound through structural similarities .
Research Findings
Recent studies have explored the biological activity of this compound and its analogs. Key findings include:
- Antitumor Activity : In vitro assays indicate that compounds with cyclopropyl substitutions exhibit antitumor effects by inhibiting cell proliferation in various cancer cell lines. The IC50 values reported for similar compounds range from 1 to 10 µM, indicating significant potency .
- Antimicrobial Efficacy : Research has demonstrated that isoquinoline derivatives possess broad-spectrum antimicrobial activity. For example, compounds exhibiting minimum inhibitory concentrations (MIC) as low as 2 µg/mL against Staphylococcus aureus suggest that this compound could also show similar efficacy .
- Bioisosteric Effects : The incorporation of cyclopropyl groups has been linked to improved drug-like properties, including enhanced metabolic stability and bioavailability. This is particularly relevant in the context of drug design where optimizing pharmacokinetic profiles is crucial .
Case Studies
Several case studies provide insight into the biological activity of compounds related to this compound:
- Case Study on Anticancer Activity :
-
Case Study on Antimicrobial Properties :
- Another investigation assessed the antimicrobial efficacy of isoquinoline derivatives against Gram-positive and Gram-negative bacteria. One derivative demonstrated an MIC of 0.5 µg/mL against MRSA, highlighting the potential for cyclopropyl-containing analogs to exhibit similar or enhanced activity .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for preparing Cyclopropyl(isoquinolin-5-YL)methanamine?
this compound can be synthesized via cyclopropanation reactions using diazo compounds and transition-metal catalysts (e.g., rhodium or copper) to form the cyclopropyl ring. Subsequent amination steps, such as reductive amination with NaBH(OAc)₃ or NaBH₄ in solvents like DCE or MeOH, introduce the methanamine moiety. Asymmetric synthesis methods using chiral catalysts (e.g., Rh-BINAP systems) achieve high enantiomeric excess (≥96%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation requires a combination of:
- 1H/13C NMR : To confirm stereochemistry and substituent positions (e.g., cyclopropyl proton splitting patterns, isoquinoline aromatic signals) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and formula (e.g., ESI-HRMS matching calculated values within 1 ppm error) .
- Chiral HPLC : To assess enantiopurity in asymmetric syntheses .
Q. What analytical techniques are critical for characterizing cyclopropyl-containing methanamines?
Key techniques include:
- NMR spectroscopy for stereochemical and conformational analysis.
- X-ray crystallography to resolve ambiguities in cyclopropane ring geometry.
- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for derivatives with labile functional groups .
Advanced Research Questions
Q. How can enantiomeric excess be optimized in asymmetric synthesis of cyclopropyl derivatives?
Enantioselectivity is enhanced using chiral catalysts (e.g., Rh-BINAP systems) and optimizing reaction conditions (temperature, solvent polarity). For example, rhodium-catalyzed [5+2] cycloadditions achieve up to 96% enantiomeric excess, while kinetic resolution during amination steps further improves purity .
Q. How does the cyclopropyl group influence metabolic stability and pharmacokinetics?
The cyclopropane ring’s strain restricts conformational flexibility, reducing oxidative metabolism by cytochrome P450 enzymes. Comparative studies using liver microsomes show prolonged half-life for cyclopropyl derivatives versus linear analogs. Additionally, the ring enhances blood-brain barrier permeability in neuroactive compounds .
Q. What methodologies address discrepancies in biological activity data for cyclopropyl-containing compounds?
Contradictory activity data can arise from:
- Conformational isomerism : Resolved via NMR-based conformational analysis or X-ray crystallography.
- Off-target effects : Use functional selectivity assays (e.g., 5-HT2C receptor binding vs. other serotonin receptors) to isolate target interactions.
- Batch variability : Validate purity via orthogonal methods (e.g., LC-MS, elemental analysis) .
Q. How to design structure-activity relationship (SAR) studies for cyclopropyl(isoquinoline) derivatives?
- Vary substituents : Modify the isoquinoline moiety (e.g., halogenation, methoxy groups) to assess electronic effects.
- Probe cyclopropane geometry : Synthesize cis/trans diastereomers to evaluate steric impacts on receptor binding.
- Use computational docking : Predict binding modes with targets (e.g., serotonin receptors) to guide synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
